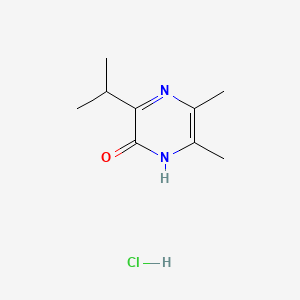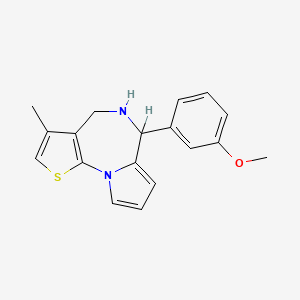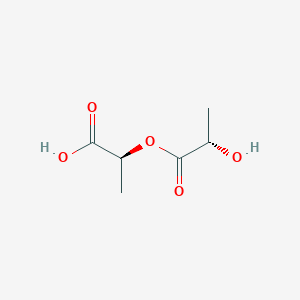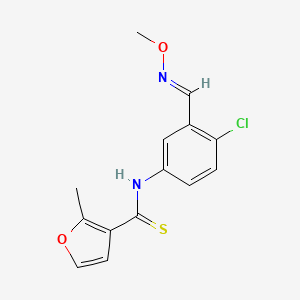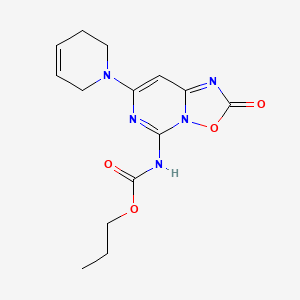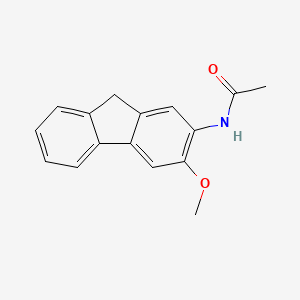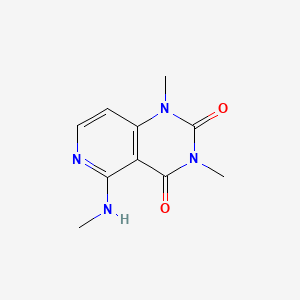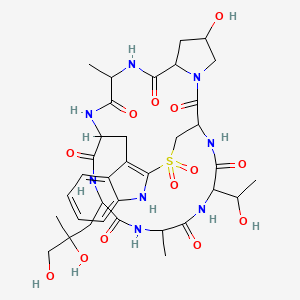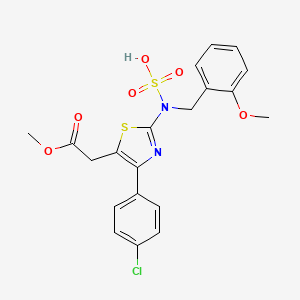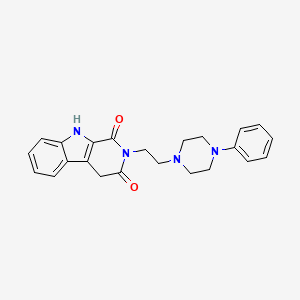
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a benzimidazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine typically involves a multi-step process. One common method starts with the preparation of 4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine, which is then reacted with (E)-but-2-enedioic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bond or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for further research.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the suppression of cancer cell growth. The pathways involved often include key signaling cascades that regulate cell cycle and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-but-2-enedioic acid;4-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine
- (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)piperidine
Uniqueness
What sets (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine apart from similar compounds is its specific combination of functional groups. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a versatile compound in various applications.
Propiedades
Número CAS |
96224-17-8 |
|---|---|
Fórmula molecular |
C25H33N3O13 |
Peso molecular |
583.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine |
InChI |
InChI=1S/C13H21N3O.3C4H4O4/c1-2-15-10-14-12-9-11(3-4-13(12)15)16-5-7-17-8-6-16;3*5-3(6)1-2-4(7)8/h10-11H,2-9H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
Clave InChI |
ZRJLABXUWYOIPL-LDFLFNBESA-N |
SMILES isomérico |
CCN1C2=C(N=C1)CC(CC2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN1C=NC2=C1CCC(C2)N3CCOCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


